molecular formula C14H11FO B14023270 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14023270
M. Wt: 214.23 g/mol
InChI Key: BCSAUFQSDYSNEM-UHFFFAOYSA-N
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Description

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluorine atom at the 3’ position, a methyl group at the 2’ position, and an aldehyde group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in pyrimidine de novo biosynthesis by targeting dihydroorotate dehydrogenase. This inhibition can lead to the depletion of critical precursors for RNA and DNA synthesis, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it valuable in pharmaceutical research.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

4-(3-fluorophenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-7-11(9-16)5-6-14(10)12-3-2-4-13(15)8-12/h2-9H,1H3

InChI Key

BCSAUFQSDYSNEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC(=CC=C2)F

Origin of Product

United States

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